An In-depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Properties, Synthesis, and Applications in Advanced Materials
An In-depth Technical Guide to 2,5-Bis(octyloxy)terephthalaldehyde: Properties, Synthesis, and Applications in Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(octyloxy)terephthalaldehyde, a key organic building block in the field of materials science. It details the compound's physicochemical properties, provides an experimental protocol for its synthesis, and explores its primary application in the formation of Covalent Organic Frameworks (COFs) and conjugated polymers. While direct applications in drug development are not established, this guide highlights the potential of COF platforms derived from this molecule for biomedical applications, including drug delivery systems. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
2,5-Bis(octyloxy)terephthalaldehyde is an aromatic dialdehyde distinguished by two octyloxy side chains.[1] These long alkyl chains enhance the solubility of the molecule in common organic solvents, a critical property for its use in solution-processable synthesis of advanced materials.[2] The aldehyde functional groups are highly reactive and serve as key reaction sites for the construction of larger, complex architectures such as Covalent Organic Frameworks (COFs) and conjugated polymers for optoelectronic applications.[2][3] This guide serves as a technical resource for researchers interested in utilizing this versatile molecule.
Physicochemical Properties
The properties of 2,5-Bis(octyloxy)terephthalaldehyde are summarized in the tables below.
Table 1: Chemical Identification
| Identifier | Value |
| CAS Number | 123440-34-6 |
| Molecular Formula | C₂₄H₃₈O₄ |
| Molecular Weight | 390.56 g/mol |
| Synonyms | 2,5-Bis(octyloxy)benzene-1,4-dialdehyde, 2,5-Dioctyloxyterephthalaldehyde, 2,5-Dioctyloxybenzene-1,4-dicarboxaldehyde |
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | White to yellow powder/crystal |
| Melting Point | 76-79 °C |
| Topological Polar Surface Area | 52.6 Ų[4] |
| Rotatable Bond Count | 18[4] |
| Hydrogen Bond Acceptors | 4[4] |
| Hydrogen Bond Donors | 0[4] |
| LogP | 6.7902[4] |
Experimental Protocols
Synthesis of 2,5-Bis(octyloxy)terephthalaldehyde
A general and convenient method for the synthesis of 2,5-dialkoxyterephthalaldehydes involves the oxidation of the corresponding 1,4-dialkoxy-2,5-bis(halogenomethyl)benzene using dimethyl sulfoxide (DMSO) as the oxidant.[2]
Materials:
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1,4-Bis(octyloxy)-2,5-bis(bromomethyl)benzene
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Dimethyl sulfoxide (DMSO)
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Sodium bicarbonate (NaHCO₃)
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Deionized water
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Petroleum ether
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Chloroform (CHCl₃)
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Silica gel for column chromatography
Procedure:
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To a round-bottom flask, add 1,4-bis(octyloxy)-2,5-bis(bromomethyl)benzene (0.5 mmol) and sodium bicarbonate (7.5 mmol).
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Add 8 mL of DMSO to the flask.
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Stir the mixture at 115°C for 30 minutes.
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After cooling, pour the reaction mixture into 200 mL of deionized water.
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Collect the resulting precipitate by filtration and dry it thoroughly.
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Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and chloroform (1:2 v/v) as the eluent to obtain pure 2,5-Bis(octyloxy)terephthalaldehyde.[2]
Synthesis of a Covalent Organic Framework (COF) using 2,5-Bis(octyloxy)terephthalaldehyde
This protocol describes a general solvothermal method for the synthesis of a 2D COF from 2,5-Bis(octyloxy)terephthalaldehyde and a suitable amine linker, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB).
Materials:
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2,5-Bis(octyloxy)terephthalaldehyde
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1,3,5-Tris(4-aminophenyl)benzene (TAPB)
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1,4-Dioxane
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Mesitylene
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6 M Acetic acid (aqueous)
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Acetone
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Tetrahydrofuran (THF)
Procedure:
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In a Pyrex tube, combine 2,5-Bis(octyloxy)terephthalaldehyde and TAPB in a 3:2 molar ratio.
-
Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).
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Add an aqueous solution of 6 M acetic acid to form a slurry.
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Sonicate the mixture for 15 minutes to ensure homogeneity.
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Subject the Pyrex tube to three freeze-pump-thaw cycles to degas the mixture.
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Seal the tube under vacuum and heat it in an oven at 120°C for 3 days.
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After cooling to room temperature, collect the solid precipitate by filtration.
-
Wash the solid sequentially with acetone and tetrahydrofuran.
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Purify the crude COF powder by Soxhlet extraction with THF for 24 hours.
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Dry the purified COF powder under vacuum at 150°C overnight.
Applications in Materials Science
The primary application of 2,5-Bis(octyloxy)terephthalaldehyde is as a monomeric building block for the synthesis of advanced materials.
Covalent Organic Frameworks (COFs)
2,5-Bis(octyloxy)terephthalaldehyde is a common starting material for the synthesis of COFs.[3] The reaction of its aldehyde groups with amine derivatives leads to the formation of porous, crystalline polymers with a high surface area.[3] These COFs have potential applications in:
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Gas storage and separation
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Heterogeneous catalysis
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Semiconductors for electronic devices like OLEDs and solar cells [3]
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Memristors [3]
The synthesis of COFs from 2,5-Bis(octyloxy)terephthalaldehyde is a well-established process, as detailed in the experimental protocol above.
Conjugated Polymers
This dialdehyde is also used as a synthesis intermediate for vinylene-bridged macromolecules.[3] These polymers possess extended π-conjugation, which is beneficial for enhancing charge carrier mobility in organic semiconductors.[3] Such materials are being explored for use in photovoltaics.[3]
Relevance for Drug Development Professionals
While 2,5-Bis(octyloxy)terephthalaldehyde is not a therapeutic agent itself, the materials derived from it, particularly COFs, are gaining attention for their potential in biomedical applications.[5][6]
COFs as Drug Delivery Platforms
The inherent porosity and tunable pore sizes of COFs make them promising candidates for drug delivery systems.[5][6] The crystalline and porous nature of COFs allows for the encapsulation of therapeutic agents, which can then be released in a controlled manner. The ability to functionalize the organic linkers of COFs opens up possibilities for targeted drug delivery.
Biocompatibility and Biodegradability
Research into the biocompatibility and biodegradability of COFs is ongoing.[5] The use of organic building blocks suggests that COFs could be designed to be compatible with biological systems. This is a crucial area of investigation for their potential use in medicine.
Visualizations
